4-[(2,4-difluoroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
Description
4-[(2,4-Difluoroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative featuring a 2,4-difluoroaniline moiety and a methoxymethyl substituent. Pyrazol-3-ones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, known for their versatility in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[(2,4-difluorophenyl)iminomethyl]-5-(methoxymethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-19-6-11-8(12(18)17-16-11)5-15-10-3-2-7(13)4-9(10)14/h2-5H,6H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJHXDXEIKTJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NN1)C=NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901125317 | |
| Record name | 4-[[(2,4-Difluorophenyl)amino]methylene]-2,4-dihydro-5-(methoxymethyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901125317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240799-65-9 | |
| Record name | 4-[[(2,4-Difluorophenyl)amino]methylene]-2,4-dihydro-5-(methoxymethyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901125317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-[(2,4-difluoroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 284.25 g/mol
This compound features a difluoroaniline moiety and a methoxymethyl group, contributing to its unique pharmacological properties.
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer progression, such as caspases, which are crucial for apoptosis regulation .
- Anti-inflammatory Properties : It modulates inflammatory pathways by inhibiting phospholipase A2, thereby reducing the production of pro-inflammatory mediators .
- Antioxidant Activity : The methoxymethyl group may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress .
Biological Activities
The biological activities of this compound can be categorized as follows:
- Anticancer Activity : Studies have demonstrated that this compound induces apoptosis in various cancer cell lines by activating caspases and inhibiting cell proliferation .
- Antimicrobial Effects : Preliminary data suggest that it possesses antimicrobial properties against specific bacterial strains, making it a candidate for further investigation in infectious disease treatment .
- Cytotoxicity : The compound exhibits cytotoxic effects on tumor cells while sparing normal cells, indicating a selective action that is beneficial for therapeutic applications.
Case Studies
Several studies have investigated the biological activities of this compound:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups.
- Animal Models : In vivo studies involving tumor-bearing mice demonstrated that administration of the compound led to decreased tumor growth and improved survival rates compared to untreated controls.
Data Table of Biological Activities
Scientific Research Applications
Biological Activities
Research has demonstrated that pyrazolone derivatives exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific compound has been studied for its potential in these areas:
-
Anti-inflammatory Activity :
- Compounds similar to 4-[(2,4-difluoroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one have shown significant anti-inflammatory effects in various models. For instance, studies involving related pyrazolone derivatives have reported their efficacy in reducing inflammation markers in animal models .
- Antimicrobial Properties :
- Anticancer Potential :
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between appropriate hydrazones and aldehydes or ketones. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies illustrate the applications and effectiveness of pyrazolone derivatives:
- Case Study on Anti-inflammatory Effects :
- Anticancer Activity Assessment :
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazol-3-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Key structural analogues include:
Key Observations :
- Electron-Withdrawing Groups: The 2,4-difluoroanilino group in the target compound likely reduces electron density at the pyrazolone ring compared to electron-donating groups (e.g., diphenylamino in compound 9), affecting reactivity and intermolecular interactions .
- Fluorinated Substituents : Polyfluoroalkyl groups (e.g., heptafluoropropyl in 7b) lower melting points and increase hydrophobicity, whereas methoxymethyl (as in the target compound) balances lipophilicity and solubility .
- Biological Activity: Azobenzene-containing derivatives () exhibit high thermal stability (>300°C) and kinase inhibitory activity, suggesting that the target compound’s difluoroanilino group may similarly enhance bioactivity through halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
